molecular formula C14H15FN4 B1404696 1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine CAS No. 1610377-02-0

1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine

Cat. No. B1404696
CAS RN: 1610377-02-0
M. Wt: 258.29 g/mol
InChI Key: IADPMZVVJXBWJO-UHFFFAOYSA-N
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Description

“1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine” is a chemical compound with the molecular formula C14H15FN4 . It belongs to the class of organic compounds known as phenylpyrimidines .


Synthesis Analysis

The synthesis of pyridazine derivatives like “this compound” often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . The synthesis allows the variation of substituents at position 6 of the heterocyclic ring .


Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The introduction of the F atom at the 3rd or 4th position was found to be effective at reducing the conjugate formation by certain compounds . This suggests that the fluorophenyl group in “this compound” may influence its chemical reactivity.

Scientific Research Applications

Neurotrophic Factor Modulation

This compound has been identified as a potential modulator of neurotrophic factors, which are essential for the survival, development, and function of neurons. It can be used to investigate the therapeutic potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s by inhibiting Trk receptors .

Anti-inflammatory Research

Trk receptor activity has been linked to inflammatory responses. This compound could be used to study its anti-inflammatory potential, which could lead to new treatments for various inflammatory conditions.

Each of these applications offers a unique perspective on the potential of 1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine in scientific research, providing a rich field for exploration and discovery. The compound’s ability to modulate Trk receptors places it at the forefront of various therapeutic research areas .

Future Directions

The future directions for research on “1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .

Mechanism of Action

Target of Action

The primary targets of 1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine are the Tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in various neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .

Mode of Action

This compound acts as an inhibitor of Trk receptors . The inhibition of these receptors can disrupt their signaling pathways, potentially reducing the progression of neurodegenerative diseases and limiting the growth and spread of certain types of cancer .

Biochemical Pathways

Given its role as a trk inhibitor, it likely impacts pathways related to cell growth, differentiation, and survival

Pharmacokinetics

The pyrrolidine ring structure in this compound is known to contribute to its pharmacokinetic profile . Pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), potentially enhancing its bioavailability .

Result of Action

The inhibition of Trk receptors by this compound could lead to a decrease in the progression of neurodegenerative diseases and limit the growth and spread of certain types of cancer . .

properties

IUPAC Name

1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4/c15-12-4-2-1-3-11(12)13-5-6-14(18-17-13)19-8-7-10(16)9-19/h1-6,10H,7-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADPMZVVJXBWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NN=C(C=C2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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